(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
Overview
Description
“(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C17H24N2O6 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of “(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid” is 352.39 . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
“(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a solid substance at room temperature . The compound has a molecular weight of 352.39 .Scientific Research Applications
Synthesis and Antimicrobial Activity
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid derivatives have been utilized in the synthesis of compounds with notable antimicrobial activities. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, some compounds exhibit significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Key Intermediate for Synthesis of Thymidylate Synthases Inhibitors
This compound serves as a key intermediate in the synthesis of new thymidylate synthases inhibitors, crucial for certain medicinal chemistry applications. It's synthesized from 3-(3-nitro benzoyl) propionate ether, a method noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).
Diastereoselective Alkylation
The compound is also involved in diastereoselective alkylation processes. Enantiomerically pure 3-aminobutanoic acids are available through processes involving this compound, leading to the creation of N-benzyl- and N-benzyloxycarbonyl derivatives. These derivatives have applications in the synthesis of various amino acids and related compounds (Estermann & Seebach, 1988).
Enzyme-linked Immuno-Sorbent Assay (ELISA) Method
Derivatives of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid have been synthesized and employed in the development of a rapid, specific, and sensitive ELISA method. This method is particularly useful for determining residues of the pesticide carbofuran in various matrices, showing potential for commercial ELISA kit development for environmental and health safety applications (Yang et al., 2008).
Synthesis of Orthogonally Protected Diaminopropanoates
This compound is used in the synthesis of enantiomer-enriched orthogonally protected diaminopropanoates. These compounds are synthesized through an enantioselective aza-Henry reaction, a process vital in the field of organocatalysis to ensure high enantioselectivity. Such processes are fundamental in the development of new pharmaceutical compounds (Kumaraswamy & Pitchaiah, 2011).
Swiss Cheese Flavor Components
Carbonyl-amino acid complexes, involving derivatives of this compound, are crucial in generating flavors in cheese and dairy products. This application is significant in the food industry for the development of specific flavors and aromas (Griffith & Hammond, 1989).
properties
IUPAC Name |
(3S)-3-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453082 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | |
CAS RN |
83509-88-0 | |
Record name | (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83509-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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